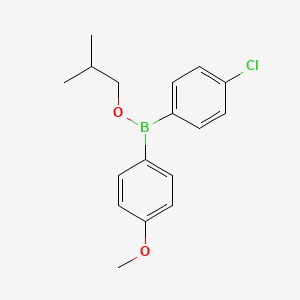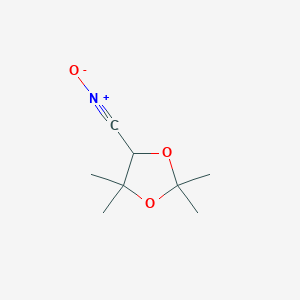
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide is an organic compound with a unique structure that includes a dioxolane ring and a nitrile oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide typically involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxolane with a suitable nitrile oxide precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile oxide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile oxide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidative stress, signal transduction, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane, 2,2,4,4-tetramethyl-: A similar compound with a dioxolane ring but different substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a similar ring structure but different functional groups.
Uniqueness
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide is unique due to the presence of both the dioxolane ring and the nitrile oxide group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
90137-37-4 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-1,3-dioxolane-4-carbonitrile oxide |
InChI |
InChI=1S/C8H13NO3/c1-7(2)6(5-9-10)11-8(3,4)12-7/h6H,1-4H3 |
Clave InChI |
ZVIRUQWHBSCNAX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(O1)(C)C)C#[N+][O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


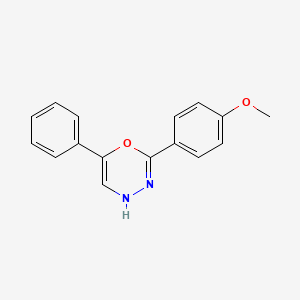
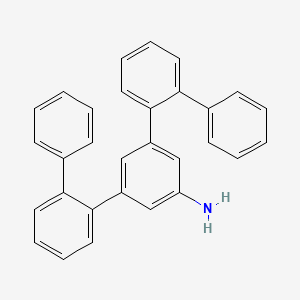
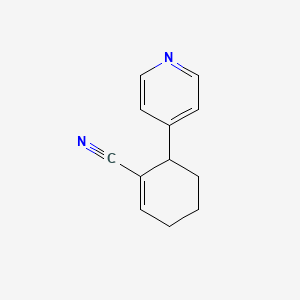
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)
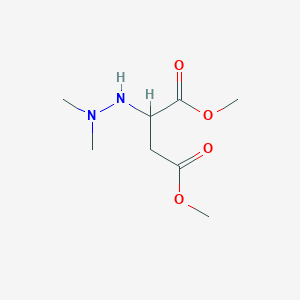
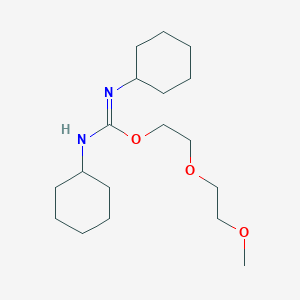
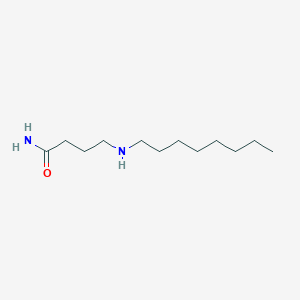
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
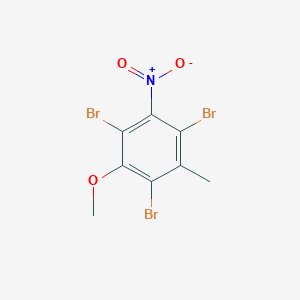
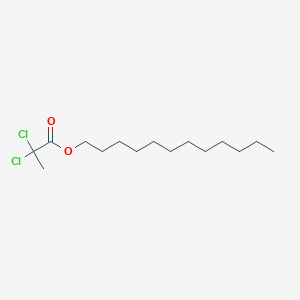
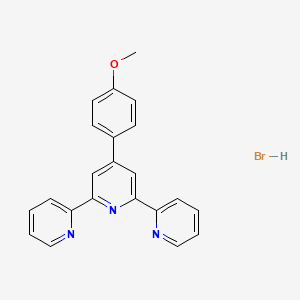
![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)
